4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes multiple phenyl groups and nitrile functionalities
Vorbereitungsmethoden
The synthesis of 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the additional phenyl groups and hydroxyl functionalities . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitrile groups to amines.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins
Wirkmechanismus
The mechanism by which 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity, affecting pathways related to enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile include:
4,4’-Dihydroxybenzophenone: This compound has similar hydroxyl functionalities but lacks the nitrile groups.
4,4’-Dicyanobiphenyl: This compound contains nitrile groups but lacks the hydroxyl functionalities.
Eigenschaften
Molekularformel |
C20H12N2O2 |
---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
4,5-bis(4-hydroxyphenyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H12N2O2/c21-11-15-9-19(13-1-5-17(23)6-2-13)20(10-16(15)12-22)14-3-7-18(24)8-4-14/h1-10,23-24H |
InChI-Schlüssel |
BFHSRICGLKPVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=C2)C#N)C#N)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.